molecular formula C27H27NO6S B2590005 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866340-58-1

6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2590005
CAS No.: 866340-58-1
M. Wt: 493.57
InChI Key: NJMUSLZJBVCHQR-UHFFFAOYSA-N
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Description

6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with ethoxy, methoxy, and benzenesulfonyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the various substituents through a series of reactions such as Friedel-Crafts acylation, sulfonation, and etherification. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled to ensure high yield and purity. The use of continuous flow reactors might also be explored to optimize the reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Scientific Research Applications

6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound might be studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Research could explore its potential as a pharmaceutical agent, particularly if it shows activity against specific biological targets.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Properties

IUPAC Name

6-ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO6S/c1-4-33-21-10-13-23(14-11-21)35(30,31)26-18-28(17-19-6-8-20(32-3)9-7-19)25-15-12-22(34-5-2)16-24(25)27(26)29/h6-16,18H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMUSLZJBVCHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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